molecular formula C26H21F2N3O B2769069 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-80-6

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2769069
CAS RN: 901030-80-6
M. Wt: 429.471
InChI Key: HEAGGNOYTKHCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21F2N3O and its molecular weight is 429.471. The purity is usually 95%.
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Scientific Research Applications

Quinoxaline Derivatives

Quinoxalines and their derivatives are important heterocyclic compounds that have been used in dyes, pharmaceuticals, and as antibiotics such as echinomycin and levomycin. They have been studied for their antitumoral properties and have been investigated as catalysts' ligands. These compounds can be synthesized through the condensation of ortho-diamines with 1,2-diketones. The versatility in the synthesis of quinoxaline derivatives enables the exploration of their potential in scientific research and medicinal chemistry (Pareek & Kishor, 2015).

Optoelectronic Materials

Quinazolines and pyrimidines have been extensively researched for their applications in optoelectronic materials. These compounds are part of benzodiazines, known for their broad spectrum of biological activities. Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has shown promising results. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, highlighting their potential in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have shown effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. These properties make quinoline-based compounds valuable in protecting materials against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Heterocyclic Aromatic Systems

Compounds like hexaazatriphenylene (HAT) derivatives, which are related to the pyrazoloquinoline family, have been used in a range of applications due to their excellent π–π stacking ability. These compounds serve as the foundation for developing n-type semiconductors, sensors, liquid crystals, and materials for energy storage, showcasing the diverse potential of quinoline derivatives in scientific research and technological innovations (Segura et al., 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O/c1-4-32-20-9-6-17(7-10-20)24-22-14-29-25-21(12-18(27)13-23(25)28)26(22)31(30-24)19-8-5-15(2)16(3)11-19/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAGGNOYTKHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

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